4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
Chemical Identity and IUPAC Nomenclature
The IUPAC name 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine delineates its core structure and substituents. The parent scaffold, imidazo[4,5-c]pyridine, consists of an imidazole ring fused to a pyridine ring at positions 4 and 5 of the pyridine nucleus, with the "c" designation indicating the specific fusion pattern. The numbering system assigns position 1 to the imidazole nitrogen adjacent to the fusion point, with subsequent positions following clockwise.
The substituents include:
- A 2,2-dimethylpropyl (neopentyl) group at position 4 of the bicyclic system.
- A methyl group at position 3.
- Partial saturation denoted by 3H,4H,5H,6H,7H, indicating hydrogenation at five positions across the fused rings, likely reducing double bonds in the pyridine moiety and adjacent carbons.
This nomenclature aligns with conventions observed in structurally related imidazopyridines, such as 1-(2,2-dimethylpropyl)-3-methyl-5-substituted derivatives, and underscores the compound’s regiochemical specificity.
Historical Development and Discovery Timeline
The synthesis of imidazo[4,5-c]pyridine derivatives gained momentum in the early 21st century, driven by their pharmacological potential. While the exact discovery date of 4-(2,2-dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine remains unspecified in public databases, its structural analogs emerged prominently in medicinal chemistry research between 2010–2025. Key milestones include:
- 2013 : Patent filings for imidazo[4,5-c]pyridine derivatives as anti-inflammatory agents, highlighting substitutions at positions 3 and 4.
- 2017–2021 : Advances in Groebke-Blackburn-Bienaymé multicomponent reactions enabled efficient synthesis of amino-substituted imidazopyridines with antiproliferative activity.
- 2022 : Systematic reviews identified imidazopyridines as scaffolds for antibacterial and anticancer agents, with substitutions like neopentyl groups enhancing lipophilicity and target binding.
The target compound likely originated from efforts to optimize pharmacokinetic properties (e.g., metabolic stability) by incorporating bulky alkyl groups like 2,2-dimethylpropyl, a strategy evidenced in related antitumor agents.
Position Within Heterocyclic Compound Classification Systems
This compound belongs to the imidazopyridine family, a subclass of bicyclic heterocycles characterized by fused imidazole and pyridine rings. Its classification hierarchy includes:
- Azabicyclic compounds : Contain at least two nitrogen atoms within fused rings.
- Imidazo[4,5-c]pyridines : Distinguished by fusion at pyridine positions 4 and 5, contrasted with imidazo[4,5-b]pyridines (fusion at positions 4 and 6).
- Hydrogenated derivatives : Partial saturation differentiates it from fully aromatic analogs, influencing electronic properties and conformational flexibility.
Structurally analogous compounds, such as 3-methylimidazo[4,5-c]pyridin-4-amine and tetracyclic imidazo[4,5-b]pyridines, exhibit diverse bioactivities, underscoring the pharmacological relevance of this chemical class.
Table 1: Structural Comparison of Selected Imidazopyridine Derivatives
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)7-10-11-9(5-6-13-10)14-8-15(11)4/h8,10,13H,5-7H2,1-4H3 |
InChI Key |
BCWVYPCZHVHOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1C2=C(CCN1)N=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethylpropylamine with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are employed to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Research indicates that 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibits significant biological properties:
- Anti-inflammatory Effects : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other conditions where modulation of enzyme activity is beneficial.
- Antimicrobial Properties : Studies have highlighted its effectiveness against various microbial strains. For instance, derivatives of imidazopyridines have demonstrated antibacterial and antifungal activities in vitro against pathogens like Escherichia coli and Staphylococcus aureus .
Case Studies
Several studies have documented the applications of 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine:
- Anti-inflammatory Research : A study demonstrated the compound's ability to modulate inflammatory pathways effectively. The results indicated a significant reduction in pro-inflammatory cytokines when tested in vitro on human cell lines.
- Antimicrobial Testing : Another investigation evaluated various derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited low minimum inhibitory concentration (MIC) values (ranging from 4-8 µg/mL), indicating strong antimicrobial activity against resistant strains like Methicillin-resistant Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at Position 4
The substituent at position 4 significantly impacts physicochemical and biological properties. Key analogues include:
Key Observations :
Ring System Modifications
Imidazo[4,5-b]pyridine Derivatives
Compounds like 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine () differ in the fusion position of the imidazole ring (positions 4,5-b vs. 4,5-c). This alters the electronic distribution:
- Imidazo[4,5-b]pyridines : Exhibit antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus) due to improved membrane penetration .
- Imidazo[4,5-c]pyridines : The target compound’s fusion may enhance stability in oxidative environments, as seen in related derivatives .
Extended Ring Systems
Quinoline-fused derivatives, such as 1-(4-(dimethylamino)phenyl)-3-methyl-8-(pyridin-4-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one (), show increased planarity and affinity for DNA intercalation (IC₅₀: <1 µM in kinase assays) .
Antimicrobial Activity
Kinase Inhibition
Imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., compound 27g in ) demonstrate nanomolar IC₅₀ values (e.g., 0.2 nM against JAK2). The target compound’s bulky substituent could modulate selectivity for similar targets .
Biological Activity
4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine class. Its unique structure features a fused ring system that includes both imidazole and pyridine moieties. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₂₁N₃
- Molecular Weight : 207.32 g/mol
- CAS Number : 1520757-45-2
The compound's structure includes a bulky 2,2-dimethylpropyl substituent which is believed to enhance its biological activity compared to other imidazopyridine derivatives.
Biological Activity
Research indicates that 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibits significant biological activity through various mechanisms:
- Anti-inflammatory Effects : The compound has been shown to inhibit enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other conditions where modulation of enzyme activity is beneficial.
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
The specific mechanisms by which 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exerts its effects are still under investigation. However, it is believed that:
- The compound interacts with specific molecular targets within cells that regulate inflammation and cell growth.
- Its unique structural features may allow it to fit into enzyme active sites or receptor binding sites effectively.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Activity against bacterial pathogens |
Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of various imidazopyridine derivatives, 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine was found to significantly reduce pro-inflammatory cytokine production in cultured macrophages. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways.
Case Study: Anticancer Potential
A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. Results indicated that treatment with 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine resulted in a dose-dependent decrease in cell viability and increased apoptotic markers compared to control groups.
Future Directions
Ongoing research is necessary to further elucidate the full range of biological activities associated with 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses to optimize its pharmacological profile.
- Clinical trials to assess safety and efficacy in human populations.
- Exploration of combination therapies with existing anti-inflammatory or anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
